molecular formula C10H20N2O B7566197 N-ethyl-2-(3-methylpiperidin-1-yl)acetamide

N-ethyl-2-(3-methylpiperidin-1-yl)acetamide

Cat. No. B7566197
M. Wt: 184.28 g/mol
InChI Key: YWPADABJHJORIS-UHFFFAOYSA-N
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Description

N-ethyl-2-(3-methylpiperidin-1-yl)acetamide, also known as N-Ethylhexedrone or Hexen, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive substance that has been reported to have stimulant and euphoric effects. The chemical structure of N-Ethylhexedrone is similar to other cathinones, such as mephedrone and methylone, which are known to have abuse potential. N-Ethylhexedrone has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone is not fully understood, but it is believed to act as a monoamine transporter inhibitor. It has been shown to inhibit the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular concentrations. This increase in neurotransmitter levels is thought to be responsible for the stimulant and euphoric effects of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone.
Biochemical and Physiological Effects:
N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which are common effects of stimulant drugs. It has also been reported to cause vasoconstriction and bronchodilation, which may contribute to its stimulant effects. N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone has been shown to increase dopamine and norepinephrine release in the brain, which are neurotransmitters that play a key role in reward and motivation. This suggests that N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone may have abuse potential.

Advantages and Limitations for Lab Experiments

N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone has several advantages for use in scientific research. It is relatively easy to synthesize and can be obtained in high purity. It has been shown to have stimulant effects similar to other cathinones, which makes it a useful tool for studying the neurobiological mechanisms of drug addiction and abuse. However, N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone also has limitations. It has been reported to have abuse potential and may be difficult to obtain due to legal restrictions on its use.

Future Directions

There are several potential future directions for research on N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone. One area of interest is the neurobiological mechanisms underlying its stimulant effects. Further research is needed to understand how N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone affects neurotransmitter release and reuptake in the brain. Another area of interest is the potential therapeutic applications of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone. It has been reported to have potential as a treatment for depression and other psychiatric disorders, but more research is needed to explore these possibilities. Finally, there is a need for research on the long-term effects of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone use, particularly in terms of its potential for addiction and other adverse health effects.

Synthesis Methods

The synthesis of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone involves the reaction of 2-bromo-1-phenyl-1-pentanone with N-ethyl-3-methylpiperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of N-ethyl-2-(3-methylpiperidin-1-yl)acetamide in high yield. The synthesis of N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone has potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have stimulant effects similar to other cathinones, such as mephedrone and methylone. This makes it a useful tool for studying the neurobiological mechanisms underlying drug addiction and abuse. N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone has been shown to increase dopamine and norepinephrine release in the brain, which are neurotransmitters that play a key role in reward and motivation. This suggests that N-ethyl-2-(3-methylpiperidin-1-yl)acetamiderone may be useful in studying the neurochemical basis of addiction and other psychiatric disorders.

properties

IUPAC Name

N-ethyl-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-11-10(13)8-12-6-4-5-9(2)7-12/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPADABJHJORIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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